Torkinib (CAS 1092351-67-1), widely known as PP242, is a highly selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). Unlike first-generation allosteric modulators that only partially suppress mTORC1, Torkinib directly targets the kinase domain, enabling complete inhibition of both mTORC1 and mTORC2 complexes[1]. For procurement and assay standardization, it serves as a critical baseline material for distinguishing rapamycin-resistant translational outputs and decoupling mTOR signaling from upstream phosphoinositide 3-kinase (PI3K) activity[2]. Its established use in cell-free assays (mTOR IC50 = 8 nM) and well-documented formulation protocols make it a highly reproducible reference standard for oncology, metabolic, and geroconversion research workflows[3].
Substituting Torkinib with classical allosteric inhibitors (e.g., Rapamycin) or dual PI3K/mTOR inhibitors (e.g., PI-103 or NVP-BEZ235) fundamentally alters assay outcomes and introduces critical data artifacts [1]. Rapamycin fails to inhibit mTORC2 and leaves key mTORC1 functions—such as 4E-BP1 phosphorylation and cap-dependent translation—partially active, leading to incomplete pathway suppression [1]. Conversely, dual PI3K/mTOR inhibitors introduce off-target suppression of the PI3K lipid kinase family, confounding downstream survival signaling data [2]. Torkinib’s specific structural binding at the ATP cleft ensures >100-fold selectivity for mTOR over PI3K isoforms, making it non-interchangeable when precise, isolated mTOR kinase inhibition is required for mechanistic or screening applications [2].
Torkinib completely suppresses both mTORC1 and mTORC2 outputs, unlike allosteric inhibitors which leave mTORC2 active. In comparative assays, Torkinib blocks Akt phosphorylation at S473 and prevents full Akt activation, whereas Rapamycin fails to inhibit mTORC2-mediated Akt phosphorylation [1].
| Evidence Dimension | mTORC1 and mTORC2 Kinase Inhibition |
| Target Compound Data | Torkinib IC50 = 30 nM (mTORC1) and 58 nM (mTORC2); complete block of p-Akt (S473) [<a href="https://journals.plos.org/plosbiology/article?id=10.1371/journal.pbio.1000038" target="_blank">1</a>]. |
| Comparator Or Baseline | Rapamycin (mTORC1 specific; fails to inhibit mTORC2 or p-Akt S473) [<a href="https://journals.plos.org/plosbiology/article?id=10.1371/journal.pbio.1000038" target="_blank">1</a>]. |
| Quantified Difference | Torkinib provides 100% suppression of mTORC2-mediated Akt phosphorylation, compared to 0% by Rapamycin. |
| Conditions | In vitro kinase assays and L6 myotube cell culture models. |
Essential for assays requiring full shutdown of mTOR-mediated survival pathways, which rapamycin cannot achieve.
For reproducible biochemical profiling, Torkinib exhibits exceptional selectivity for mTOR over the structurally related PI3K family, preventing off-target data artifacts. While dual inhibitors like PI-103 potently inhibit both, Torkinib maintains an IC50 of 8 nM for mTOR while requiring >1-2 μM to inhibit PI3K isoforms (p110α, β, γ, δ), representing a >100-fold selectivity window [1].
| Evidence Dimension | Kinase Selectivity Ratio (mTOR vs PI3K) |
| Target Compound Data | Torkinib mTOR IC50 = 8 nM; PI3K IC50 > 1.02 μM (>100-fold selectivity) [<a href="https://www.nature.com/articles/nchembio.117" target="_blank">1</a>]. |
| Comparator Or Baseline | PI-103 / NVP-BEZ235 (Dual inhibitors with PI3K IC50 in the 3-5 nM range) [<a href="https://www.nature.com/articles/nchembio.117" target="_blank">1</a>]. |
| Quantified Difference | >100-fold greater selectivity for mTOR over PI3K compared to dual-class inhibitors. |
| Conditions | Cell-free recombinant kinase profiling panels. |
Prevents confounding upstream PI3K inhibition, ensuring data specificity and reproducibility when standardizing isolated mTOR kinase assays.
In primary acute myeloid leukemia (AML) models mimicking the bone marrow microenvironment, Torkinib effectively overcomes stroma-mediated chemoresistance. It induces significant apoptosis at low concentrations (0.1-0.6 μM) by sequentially inhibiting phosphorylated AKT, S6K, and 4EBP1, whereas Rapamycin only induces partial cytostasis [1].
| Evidence Dimension | Induction of Apoptosis in Stroma-Cocultured AML Cells |
| Target Compound Data | Torkinib induces significant apoptosis at 0.1-0.6 μM [<a href="https://ashpublications.org/blood/article/120/13/2679/30526/Targeting-of-mTORC1-2-by-the-mTOR-kinase-inhibitor" target="_blank">1</a>]. |
| Comparator Or Baseline | Rapamycin (fails to induce significant apoptosis under identical stroma-protective conditions) [<a href="https://ashpublications.org/blood/article/120/13/2679/30526/Targeting-of-mTORC1-2-by-the-mTOR-kinase-inhibitor" target="_blank">1</a>]. |
| Quantified Difference | Torkinib achieves complete cytotoxic response in resistant models where Rapamycin is merely cytostatic. |
| Conditions | Primary AML cells cocultured with MS-5 stromal cells. |
Validates the selection of Torkinib for high-throughput screening against chemoresistant or stroma-protected cancer models.
Torkinib acts as a potent gerosuppressant, preventing senescent morphology and cellular hypertrophy in arrested cells. It detectably suppresses geroconversion at 10-30 nM and reaches maximal suppression at 300 nM, proving far more efficient than Rapamycin at equipotent concentrations for suppressing rapamycin-insensitive functions of mTOR [1].
| Evidence Dimension | Suppression of Cellular Hypertrophy and Senescence |
| Target Compound Data | Torkinib achieves maximal gerosuppression at 300 nM [<a href="https://www.oncotarget.com/article/4836/text/" target="_blank">1</a>]. |
| Comparator Or Baseline | Rapamycin (only partially prevents senescent morphology and hypertrophy) [<a href="https://www.oncotarget.com/article/4836/text/" target="_blank">1</a>]. |
| Quantified Difference | Torkinib provides near-complete suppression of senescent hypertrophy compared to partial suppression by Rapamycin. |
| Conditions | p21-arrested proliferating cell models. |
Makes Torkinib the preferred procurement choice for formulating specialized cell culture media in aging and senescence research.
While Torkinib possesses limited aqueous solubility, it demonstrates excellent processability when formulated in standardized lipid-based or co-solvent vehicles. It achieves stable, precipitate-free solutions for systemic administration when formulated with N-methyl-2-pyrrolidone (NMP) and PEG400, or a DMSO/PEG300/Tween 80 matrix, ensuring reliable in vivo exposure [1].
| Evidence Dimension | Vehicle Formulation Stability |
| Target Compound Data | Stable at 25 mg/mL in 100% NMP prior to 1:4 dilution with 50% PEG400 [<a href="https://pubs.acs.org/doi/10.1021/jm101558w" target="_blank">1</a>]. |
| Comparator Or Baseline | Unformulated aqueous buffers (rapid precipitation and limited bioavailability)[<a href="https://pubs.acs.org/doi/10.1021/jm101558w" target="_blank">1</a>]. |
| Quantified Difference | Standardized co-solvent formulation enables reproducible systemic dosing at 20 mg/kg without precipitation artifacts. |
| Conditions | In vivo murine pharmacokinetic and pharmacodynamic studies. |
Provides a validated formulation pathway for procurement teams supporting in vivo xenograft studies, mitigating the compound's inherent aqueous insolubility.
Torkinib is the optimal tool compound for isolating mTOR-specific cellular responses from upstream PI3K activity. Its >100-fold selectivity over PI3K isoforms ensures that observed phenotypes are strictly mTOR-dependent, avoiding the confounding lipid kinase suppression seen with dual inhibitors like NVP-BEZ235 [1].
As a first-in-class TORKinib, PP242 serves as a mandatory positive control in high-throughput screening and structural biology assays aimed at developing next-generation mTOR inhibitors. It provides a reliable baseline for complete mTORC1/2 catalytic shutdown [2].
Torkinib is highly effective in models where allosteric inhibitors fail, such as stroma-protected acute myeloid leukemia (AML) and multiple myeloma. It is prioritized for in vitro and in vivo efficacy studies requiring full abrogation of the mTORC2-Akt survival axis [3].
In cellular aging and senescence research, Torkinib is utilized to maintain quiescence and prevent geroconversion in arrested cells. Its ability to block rapamycin-resistant mTOR outputs makes it superior to rapalogs for preserving re-proliferative potential in long-term cell culture [4].